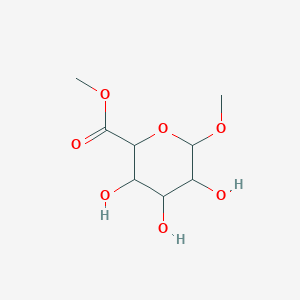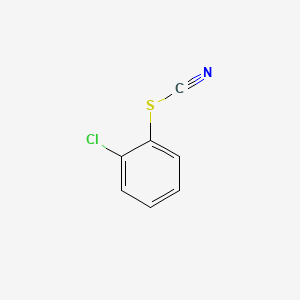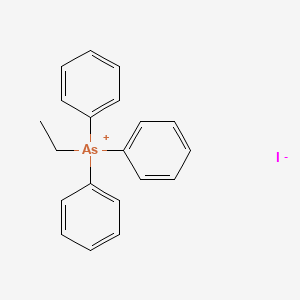
ethyl(triphenyl)arsanium;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(triphenyl)arsanium iodide is an organoarsenic compound characterized by the presence of an ethyl group, three phenyl groups, and an arsenic atom bonded to an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
Ethyl(triphenyl)arsanium iodide can be synthesized through the reaction of triphenylarsine with ethyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as toluene or dichloromethane. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for ethyl(triphenyl)arsanium iodide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
化学反応の分析
Types of Reactions
Ethyl(triphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different arsenic-containing species.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like chloride or bromide ions can replace the iodide ion under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce ethyl(triphenyl)arsanium chloride or bromide.
科学的研究の応用
Ethyl(triphenyl)arsanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and therapeutic applications.
Medicine: Research is ongoing to explore its use in treating certain types of cancer, leveraging its ability to interfere with cellular processes.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which ethyl(triphenyl)arsanium iodide exerts its effects involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is being explored for its potential use in cancer therapy, where it can selectively target cancer cells.
類似化合物との比較
Similar Compounds
Triphenylarsine: Lacks the ethyl group and iodide ion, making it less reactive in certain contexts.
Ethyl(triphenyl)phosphonium iodide: Similar structure but with phosphorus instead of arsenic, leading to different chemical properties and reactivity.
Uniqueness
Ethyl(triphenyl)arsanium iodide is unique due to the presence of both an ethyl group and an iodide ion, which confer distinct reactivity and potential applications compared to other organoarsenic compounds. Its ability to undergo various chemical reactions and its potential use in medicine and industry highlight its significance.
特性
CAS番号 |
5424-24-8 |
|---|---|
分子式 |
C20H20AsI |
分子量 |
462.2 g/mol |
IUPAC名 |
ethyl(triphenyl)arsanium;iodide |
InChI |
InChI=1S/C20H20As.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
InChIキー |
GGCAMLCNQSYMIG-UHFFFAOYSA-M |
正規SMILES |
CC[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
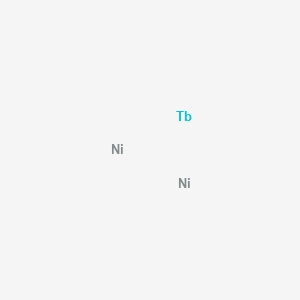

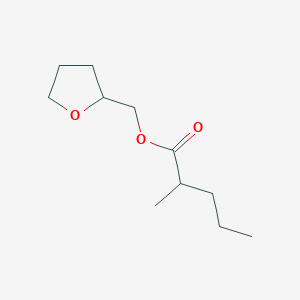


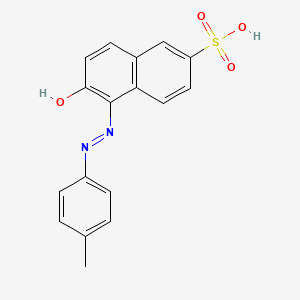
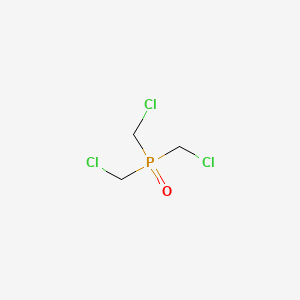

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
